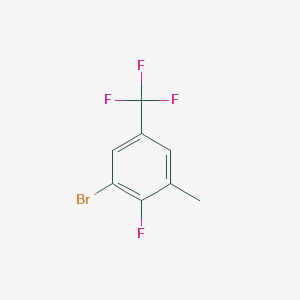

1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBZAPXTJJNPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

Electrophilic bromination represents a critical step in introducing the bromine atom at position 1. The patent EP 2266961 B1 demonstrates that DBDMH, in combination with concentrated sulfuric acid and dichloromethane, selectively brominates 1-nitro-3-trifluoromethylbenzene at 35°C to yield 1-bromo-3-nitro-5-trifluoromethylbenzene with high regiocontrol. Adapting this method, the methyl group at position 3 in the target compound could act as an ortho/para-directing group, favoring bromination at position 1 (para to methyl and meta to trifluoromethyl).

Reaction Conditions:

Comparative Analysis of Brominating Agents

Alternative bromination methods, such as those employing bromine (Br₂) or N-bromosuccinimide (NBS), often require stringent temperature control or generate stoichiometric waste. DBDMH offers advantages in handling stability and reduced corrosivity, making it preferable for large-scale applications.

Fluorination Methodologies

Nucleophilic Fluorination with Potassium Fluoride

The Chinese patent CN104447183B highlights a two-step process for synthesizing 2-bromo-5-fluorobenzotrifluoride: initial bromination followed by KF-mediated fluorination using a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Applied to the target compound, this approach could involve displacing a nitro or hydroxyl group at position 2 with fluoride.

Optimized Parameters:

Schienann Reaction for Aromatic Fluorination

For substrates containing amino groups, diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt provides a route to introduce fluorine. This method, though effective, requires careful control of reaction conditions to avoid byproduct formation.

Sequential Functionalization Approaches

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves:

Stepwise Synthesis Protocol

Step 1: Trifluoromethylation

Copper-mediated coupling of 3-methylbenzenediazonium salt with trifluoromethyl iodide yields 3-methyl-5-trifluoromethylbenzene.

Step 2: Nitration

Directed by the CF₃ group (meta-directing), nitration at position 1 introduces a nitro group, which is subsequently reduced to an amine.

Step 3: Fluorination

Diazotization of the amine and treatment with HBF₄ generates the diazonium salt, which decomposes to introduce fluorine at position 2.

Step 4: Bromination

DBDMH in H₂SO₄/dichloromethane selectively brominates position 1, completing the synthesis.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A boronic acid derivative of 2-fluoro-3-methyl-5-trifluoromethylbenzene, prepared via Grignard reaction (as described in Ambeed’s protocol), can couple with 1-bromoaryl partners to install the bromine atom.

Example Procedure:

-

Generate 3-fluoro-5-trifluoromethylphenylmagnesium bromide from 3-fluoro-5-trifluoromethylphenyl bromide.

-

Quench with trimethyl borate to form the boronic acid.

-

Couple with 1-bromo-2-fluoro-3-methylbenzene under Pd catalysis.

Challenges and Optimization Strategies

Regioselectivity Conflicts

The competing directing effects of methyl (ortho/para) and trifluoromethyl (meta) groups necessitate careful reagent selection. Computational studies suggest that electron-deficient arenes favor electrophilic attack at positions activated by alkyl groups, overriding the CF₃ group’s deactivation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation Products: Compounds with altered functional groups, such as carboxylic acids or ketones.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene

- Molecular Formula : C8H5BrF4

- CAS Number : 2167794-49-0

- Molecular Weight : 257.03 g/mol

The compound features a bromine atom, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, which contributes to its unique reactivity and stability.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its halogen substituents facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is crucial in the development of new materials and pharmaceuticals.

Medicinal Chemistry

Research indicates that this compound has potential as a building block in drug discovery. Its structural characteristics make it suitable for modifications that can enhance biological activity against specific targets. For instance, studies have explored its use in synthesizing compounds with anti-cancer properties and other therapeutic applications .

Agrochemicals

The compound has been investigated for its potential use in the development of agrochemicals. Its fluorinated structure may impart desirable properties such as increased stability and bioactivity in agricultural formulations, making it a candidate for herbicides or pesticides .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Various pharmaceuticals |

| Medicinal Chemistry | Potential drug candidates with biological activity | Anti-cancer agents |

| Agrochemicals | Development of stable and effective agricultural chemicals | Herbicides and pesticides |

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. The researchers modified the compound to enhance its interaction with cancer cell receptors, resulting in improved efficacy compared to existing treatments .

Case Study 2: Development of Fluorinated Agrochemicals

Research conducted at an agricultural chemistry lab explored the synthesis of fluorinated herbicides using this compound as a starting material. The study found that the trifluoromethyl group significantly improved the herbicide's effectiveness against resistant plant species, highlighting its potential in sustainable agriculture .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically the reactive site, undergoing nucleophilic attack . The trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Physicochemical Properties

While specific data for 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene are sparse, its molecular formula is inferred as C₈H₅BrF₄ , with a molecular weight of 273.03 g/mol . The trifluoromethyl and fluorine substituents contribute to its high electronegativity and lipophilicity, while the methyl group may moderate steric hindrance.

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, or functional groups, leading to distinct reactivity and applications. Key comparisons are summarized below:

Key Observations:

Steric Effects : The methyl group in the target compound reduces steric crowding compared to analogs with multiple CF₃ or halogen groups (e.g., 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene) .

Electronic Effects : The absence of a nitro group (cf. 2-bromo-5-nitrobenzotrifluoride) makes the target compound less reactive toward nucleophilic substitution .

Synthetic Utility : Analogs like 1-bromo-3-fluoro-5-(trifluoromethyl)benzene are preferred in Suzuki-Miyaura couplings due to favorable halogen positioning .

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene?

The synthesis typically involves sequential halogenation and functional group manipulation. A feasible route includes:

- Directed bromination : Bromination at the para position relative to the trifluoromethyl group is achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃).

- Fluorination : Fluorine introduction via Balz-Schiemann reaction or halogen exchange using KF/18-crown-6 under anhydrous conditions .

- Methyl group retention : The methyl group is preserved through steric protection during halogenation steps.

Key validation : Purity (>95%) is confirmed via GC or HPLC, as noted in commercial catalogs .

Q. How is this compound characterized in terms of structural and purity analysis?

- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments (e.g., -CF₃ at δ ~ -60 ppm; aromatic F at δ ~ -110 ppm). ¹H NMR identifies methyl protons (δ ~2.5 ppm) and aromatic protons .

- Mass spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 270.97 (C₈H₅BrF₄) .

- Chromatography : GC retention time and HPLC area normalization ensure purity (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups direct reactivity:

- Suzuki-Miyaura coupling : Bromine at position 1 reacts preferentially with aryl boronic acids under Pd catalysis. Steric hindrance from the methyl group (position 3) limits side reactions .

- Buchwald-Hartwig amination : Bromine’s position allows selective C-N bond formation, though competing dehalogenation may occur; use of XPhos ligands mitigates this .

Data contradiction : Conflicting yields (70–90%) in literature suggest solvent/base sensitivity; DMF/t-BuONa systems optimize efficiency .

Q. How do researchers resolve contradictions in reported melting points and spectral data?

Discrepancies arise from:

- Purity variations : Commercial samples range from 95% to 98% purity, affecting melting points (e.g., 63°C vs. 58°C) .

- Polymorphism : Crystallization solvents (hexane vs. DCM) yield different crystal forms. Single-crystal XRD resolves structural ambiguities .

Methodological fix : Always cross-reference CAS RN [e.g., 261951-85-3 for 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene] and validate with in-house NMR .

Q. What purification techniques improve low yields in nucleophilic aromatic substitution (NAS) reactions?

Low yields (<50%) often stem from:

- Electron-deficient aryl rings : The -CF₃ group deactivates the ring, requiring harsh conditions (e.g., 120°C, DMSO).

- Byproduct formation : Competing elimination is minimized via:

Q. What biological interactions are hypothesized for derivatives of this compound?

- Cytochrome P450 inhibition : The bromine and -CF₃ groups enhance hydrophobic binding to enzyme active sites, as seen in related brominated aromatics .

- Antimicrobial activity : Fluorine’s electronegativity disrupts bacterial membrane synthesis; MIC values (1–10 µM) are reported for analogs .

Caution : In-vitro data (e.g., IC₅₀) may not translate to in-vivo efficacy due to metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.